molecular formula C10H13N3 B12278537 2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine

2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine

Cat. No.: B12278537
M. Wt: 175.23 g/mol
InChI Key: ZOUBZTRMVAFTBR-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine typically involves the reaction of 1-methyl-1H-pyrrolo[2,3-B]pyridine with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell proliferation inhibition, apoptosis induction, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features.

    1-Methyl-1H-pyrrolo[2,3-B]pyridine: Another derivative with a methyl group at the nitrogen atom.

    2-(1H-Pyrrolo[2,3-B]pyridin-3-YL)ethanamine: Lacks the methyl group but shares the core structure.

Uniqueness

2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and ethanamine moiety can enhance its interaction with molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-13-7-8(4-5-11)9-3-2-6-12-10(9)13/h2-3,6-7H,4-5,11H2,1H3

InChI Key

ZOUBZTRMVAFTBR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CCN

Origin of Product

United States

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